molecular formula C17H24ClNS B1442453 {[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride CAS No. 1315368-49-0

{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride

Cat. No.: B1442453
CAS No.: 1315368-49-0
M. Wt: 309.9 g/mol
InChI Key: BCCSNYJYKVTRFF-UHFFFAOYSA-N
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Description

The compound {[5-(4-tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride (CAS 1315368-49-0) is a hydrochloride salt of a substituted thiophene-derived amine. Its molecular formula is C₁₅H₂₆ClN, with a molecular weight of 255.83 g/mol . Structurally, it features a thiophene ring substituted at the 5-position with a 4-tert-butylphenyl group, an ethylamine moiety at the 2-position, and a hydrochloride counterion. This compound is utilized as a high-purity intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or kinase inhibitors .

Properties

IUPAC Name

N-[[5-(4-tert-butylphenyl)thiophen-2-yl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NS.ClH/c1-5-18-12-15-10-11-16(19-15)13-6-8-14(9-7-13)17(2,3)4;/h6-11,18H,5,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCSNYJYKVTRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[5-(4-tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride , also known as N-{[5-(4-tert-butylphenyl)-2-thienyl]methyl}ethanamine hydrochloride, is a synthetic organic molecule characterized by its unique thiophene structure and an amine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which stem from its molecular structure and the electronic properties imparted by its substituents.

Chemical Structure and Properties

The molecular formula of this compound is C17H24ClNC_{17}H_{24}ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. Its structure includes a thiophene ring substituted with a tert-butylphenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₄ClN
Molecular Weight309.9 g/mol
IUPAC NameN-{[5-(4-tert-butylphenyl)-2-thienyl]methyl}ethanamine hydrochloride
Purity95%

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. Notably, this compound may share these properties due to its structural features.

Anticancer Activity

Studies have shown that compounds containing thiophene and amine functionalities can exhibit anticancer properties. For instance, compounds structurally related to this molecule have been reported to demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Case Study:
In a study focusing on related thiophene derivatives, several exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The specific IC50 for a closely related compound was reported at approximately 10 µM against HeLa cells, suggesting potential for further exploration of this compound in anticancer therapy .

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have also been explored. For example, derivatives of thiophene have been noted for their activity against various bacterial strains and fungi. While specific data on this compound is limited, the presence of the thiophene ring suggests potential antimicrobial efficacy.

Example Findings:
A related thiophene derivative demonstrated significant antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL . This indicates that similar compounds may warrant investigation for their antifungal properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structure. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenylethynyl groupAntagonist activity at mGluR5 receptors
4-Amino-N-(4-tert-butylphenyl)butanamideContains an amine and aromatic ringAnticancer properties
5-(4-Chlorophenyl)thiophene-2-carboxylic acidSimilar thiophene structureAnti-inflammatory effects

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their physicochemical properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound (1315368-49-0) C₁₅H₂₆ClN 255.83 Thiophene + 4-tert-butylphenyl + ethylamine
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl (1240567-09-2) C₁₅H₂₆ClN 255.83 Benzyl + 4-tert-butylphenyl + butan-2-ylamine
[(3,4-Dimethoxyphenyl)methyl][(thiophen-2-yl)methyl]amine HCl (1052508-03-8) C₁₄H₁₈ClNO₂S 299.82 Thiophene + 3,4-dimethoxybenzyl + secondary amine
(3-Methylphenyl)methylamine HCl (1252548-92-7) C₁₃H₁₆ClNS 253.79 Thiophene + 3-methylbenzyl + secondary amine
Pexidartinib HCl (TGCT therapeutic agent) C₂₀H₁₇ClF₃N₅O 443.83 Pyrrolopyridine + trifluoromethylpyridine + complex amine

Key Observations :

  • Molecular Weight : The target compound and its benzyl analog (CAS 1240567-09-2) share identical molecular formulas but differ in substituents, impacting solubility and bioavailability. Thiophene-containing analogs (CAS 1052508-03-8, 1252548-92-7) have lower molecular weights due to simpler aromatic groups .
  • Hydrophobicity : The thiophene ring and tert-butyl group increase lipophilicity relative to tyramine hydrochloride (CAS 60-19-5), a simpler phenethylamine derivative .

Preparation Methods

Synthesis of 5-(4-Tert-butylphenyl)thiophene Intermediate

  • Suzuki Coupling Reaction : A key step involves the Suzuki-Miyaura cross-coupling of a 5-bromo-thiophene derivative with 4-tert-butylphenyl boronic acid to install the 4-tert-butylphenyl substituent at the 5-position of the thiophene ring. This reaction is catalyzed by palladium complexes under mild conditions, typically in the presence of a base such as potassium carbonate, and a suitable solvent like DMF or toluene.

  • Reaction Conditions : The coupling is usually performed at 80-100 °C for several hours to ensure high conversion and selectivity.

Introduction of the Methylamine Side Chain at the 2-Position

  • Functional Group Transformation : Starting from 4,5-dibromo-thiophene-2-carbaldehyde, the aldehyde group at the 2-position is reduced to an alcohol, then converted to a chloromethyl intermediate via treatment with cyanuric chloride in DMF.

  • Nucleophilic Substitution : The chloromethyl group is displaced by ethylamine to introduce the methyl(ethyl)amine side chain at the 2-position of the thiophene ring.

  • Protection/Deprotection : In some synthetic routes, amine protection groups such as tert-butoxycarbonyl (BOC) are used during coupling steps to prevent side reactions, followed by deprotection with HCl to yield the free amine hydrochloride salt.

Formation of the Hydrochloride Salt

  • The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the stable hydrochloride salt, which precipitates as an off-white solid.

  • The product is purified by filtration, washing with solvents like ethanol or water, and drying under vacuum at 60-70 °C.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Suzuki Coupling 5-bromo-thiophene derivative, 4-tert-butylphenyl boronic acid, Pd catalyst, K2CO3, DMF/toluene, 80-100 °C, 6-12 h Selective coupling at 5-position; high yield and purity
Reduction of Aldehyde to Alcohol NaBH4 or similar reducing agent, methanol or ethanol, 0-25 °C Mild conditions to avoid over-reduction
Conversion to Chloromethyl Cyanuric chloride, DMF, room temperature Efficient chlorination of alcohol to chloromethyl group
Nucleophilic Substitution Ethylamine, solvent (e.g., ethanol), reflux 50-80 °C Displacement of chloride by ethylamine; formation of methyl(ethyl)amine moiety
Amine Protection/Deprotection BOC protection with di-tert-butyl dicarbonate; deprotection with HCl in ethanol Protects amine during coupling; deprotection yields hydrochloride salt
Salt Formation and Purification HCl in ethanol or ethyl acetate, filtration, washing, vacuum drying Produces stable hydrochloride salt; purity enhanced by washing and drying

Research Findings and Optimization

  • Selective Suzuki Coupling : Literature reports emphasize the importance of temperature control and choice of base to achieve selective mono-coupling at the 5-position of thiophene, avoiding di-substitution or side reactions.

  • Protection Strategies : Use of BOC protection on amine groups during coupling steps improves yields and reduces impurities by preventing side reactions.

  • Purification : Washing the organic layers with sodium carbonate solutions and aqueous HCl helps remove residual impurities and unreacted starting materials, improving product purity.

  • Reaction Yields : Optimized procedures yield the target amine hydrochloride salt in moderate to high yields (typically 60-85%), with high purity confirmed by NMR and mass spectrometry.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome
Suzuki Coupling Pd catalyst, 4-tert-butylphenyl boronic acid, K2CO3, DMF, 80-100 °C 5-(4-Tert-butylphenyl)thiophene intermediate
Aldehyde Reduction NaBH4, MeOH, 0-25 °C Alcohol intermediate
Chloromethyl Formation Cyanuric chloride, DMF, RT Chloromethyl intermediate
Amination Ethylamine, reflux ethanol Methyl(ethyl)amine substituted thiophene
Amine Protection/Deprotection BOC protection, HCl deprotection Free amine hydrochloride salt
Salt Formation and Purification HCl in ethanol, filtration, washing, drying Final product as hydrochloride salt

Q & A

Q. Advanced Methodology :

  • DFT calculations : Simulate NMR/IR spectra using quantum chemical software (e.g., Gaussian) to cross-validate experimental data .
  • Hirshfeld surface analysis : Resolve crystal packing effects on spectral deviations, particularly for hydrochloride salts .

What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Basic Research Focus:

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–40°C, monitoring via HPLC for decomposition products (e.g., free amine or thiophene hydrolysis) .
  • Thermal analysis : Use TGA/DSC to identify decomposition thresholds (>150°C common for aryl-thiophene derivatives) .

Q. Advanced Approach :

  • Kinetic modeling : Apply Arrhenius or Eyring equations to predict shelf-life under storage conditions .
  • Computational stability prediction : Use molecular dynamics simulations to assess bond dissociation energies (e.g., C–S in thiophene vs. C–N in amine) .

How can the compound’s potential bioactivity be evaluated in vitro, and what controls are essential?

Basic Research Focus:

  • Receptor binding assays : Screen for affinity toward GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, with positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

Q. Advanced Design :

  • Structure-Activity Relationship (SAR) : Modify the tert-butylphenyl group to assess steric/electronic effects on bioactivity. Compare with analogs (e.g., methyl or trifluoromethyl substituents) .
  • Molecular docking : Predict binding modes with target proteins (e.g., MAO enzymes) using AutoDock Vina .

What are the best practices for ensuring reproducibility in scaled-up synthesis?

Basic Research Focus:

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
  • Batch consistency : Monitor intermediate purity via LC-MS at each step .

Q. Advanced Strategy :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Scale-up risk assessment : Identify critical quality attributes (CQAs) using Failure Mode and Effects Analysis (FMEA) .

How can computational methods enhance the understanding of this compound’s reactivity?

Advanced Research Focus:

  • Reaction pathway exploration : Use density functional theory (DFT) to map energy profiles for key steps (e.g., tert-butylphenyl coupling) .
  • Solvent effects : Conduct COSMO-RS simulations to predict solvent suitability for recrystallization .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization (e.g., amine protonation sites) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride

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